C–H⋯F–C hydrogen bonding in 1,2,3,5-tetrafluorobenzene and other fluoroaromatic compounds and the crystal structure of alloxan revisited†

CrystEngComm Pub Date: 2010-03-17 DOI: 10.1039/B925082D

Abstract

The crystal structure of 1,2,3,5-tetrafluorobenzene, 1, has been determined and is compared with those of other polyfluoro-substituted benzenes. Compound 1 has a layered monoclinic structure in which the layers are held by bifurcated C–H⋯F–C interactions. Short FF separations are also observed. The layers are stacked at van der Waals separation to give a 4 Å packing. This structure is adopted instead of an alternative tetragonal structure adopted by fluorobenzene and a number of related compounds such as benzonitrile, pyridine N-oxide and alloxan. Compound 1 does not take the tetragonal structure mostly because this structure would demand the formation of a C–F⋯π interaction, which appears improbable for the molecule. The role of weak intermolecular interactions in the crystal packing of predominantly non-polar compounds is highlighted.

Graphical abstract: C–H⋯F–C hydrogen bonding in 1,2,3,5-tetrafluorobenzene and other fluoroaromatic compounds and the crystal structure of alloxan revisited
C–H⋯F–C hydrogen bonding in 1,2,3,5-tetrafluorobenzene and other fluoroaromatic compounds and the crystal structure of alloxan revisited†
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